molecular formula C7H5Cl2F B3031222 1,2-Dichloro-4-fluoro-5-methylbenzene CAS No. 203059-79-4

1,2-Dichloro-4-fluoro-5-methylbenzene

Cat. No.: B3031222
CAS No.: 203059-79-4
M. Wt: 179.02 g/mol
InChI Key: KTALPDCZIOJQOW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-5-methylbenzene is an aromatic compound with the molecular formula C7H5Cl2F It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of toluene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and a halogen source like chlorine gas (Cl2) or fluorine gas (F2).

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts acylation, followed by halogenation and subsequent purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

1,2-Dichloro-4-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-fluoro-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific pathways. These interactions can result in various biological effects, depending on the context and the specific targets involved .

Comparison with Similar Compounds

    1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar in structure but with a nitro group instead of a methyl group.

    1,2-Dichloro-4-fluoro-5-bromobenzene: Contains a bromine atom instead of a methyl group.

    1,2-Dichloro-4-fluoro-5-iodobenzene: Contains an iodine atom instead of a methyl group.

Uniqueness: 1,2-Dichloro-4-fluoro-5-methylbenzene is unique due to the presence of both chlorine and fluorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALPDCZIOJQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378847
Record name 1,2-dichloro-4-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203059-79-4
Record name 1,2-dichloro-4-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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